6,8-Dibromo-2-(4-morpholinophenyl)quinoline

Antibacterial resistance Beta-lactamase inhibition Pseudomonas aeruginosa

6,8-Dibromo-2-(4-morpholinophenyl)quinoline (CAS 861210-53-9) is a small-molecule quinoline derivative (C19H16Br2N2O, MW 448.16) distinguished by bromine atoms at the 6- and 8-positions and a 4-morpholinophenyl group at the 2-position. Its molecular properties—AlogP of 5.26, polar surface area of 25.36 Ų, and one Lipinski rule-of-five violation—place it in a chemical space associated with cell-permeable probe candidates.

Molecular Formula C19H16Br2N2O
Molecular Weight 448.158
CAS No. 861210-53-9
Cat. No. B2606930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-(4-morpholinophenyl)quinoline
CAS861210-53-9
Molecular FormulaC19H16Br2N2O
Molecular Weight448.158
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C19H16Br2N2O/c20-15-11-14-3-6-18(22-19(14)17(21)12-15)13-1-4-16(5-2-13)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2
InChIKeyNRIHKGYGPOOPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 6,8-Dibromo-2-(4-morpholinophenyl)quinoline (CAS 861210-53-9)


6,8-Dibromo-2-(4-morpholinophenyl)quinoline (CAS 861210-53-9) is a small-molecule quinoline derivative (C19H16Br2N2O, MW 448.16) distinguished by bromine atoms at the 6- and 8-positions and a 4-morpholinophenyl group at the 2-position. Its molecular properties—AlogP of 5.26, polar surface area of 25.36 Ų, and one Lipinski rule-of-five violation—place it in a chemical space associated with cell-permeable probe candidates [1]. Curated bioactivity records in ChEMBL (CHEMBL1360031) document 43 potency measurements across 33 distinct protein targets, spanning enzymes, membrane receptors, and epigenetic regulators, establishing this compound as a multi-target screening candidate with a preclinical maximum phase assignment [1].

Why 6,8-Dibromo-2-(4-morpholinophenyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


In-class quinoline compounds with superficially similar substitution patterns exhibit sharply divergent target-engagement profiles. The presence and position of bromine atoms and the morpholinophenyl appendage are not interchangeable design features—they dictate the compound's interaction fingerprint across enzyme families. For instance, the de-brominated analog 2-(4-morpholinophenyl)quinoline retains activity against HIV-1 gp160 (IC50 = 3.66 μM) [1], whereas 6,8-dibromo-2-(4-morpholinophenyl)quinoline engages an entirely different target set (Beta-lactamase IC50 = 2.37 μM; TLR9 IC50 = 3.07 μM) [2][3]. Similarly, 6,8-dibromo-2-phenylquinoline, lacking the morpholine moiety, loses the specific hydrogen-bond-acceptor pharmacophore necessary for recognition at these sites. Generic substitution without quantitative target-engagement verification therefore risks selecting a compound with irrelevant bioactivity for the intended screening cascade.

Quantitative Differentiation Evidence for 6,8-Dibromo-2-(4-morpholinophenyl)quinoline vs. Closest Analogs


Beta-Lactamase Inhibitory Activity vs. De-Brominated Morpholinophenyl Analog

6,8-Dibromo-2-(4-morpholinophenyl)quinoline exhibits measurable inhibition of Pseudomonas aeruginosa beta-lactamase (IC50 = 2.37 μM) in a fluorescence-based cell-based high-throughput dose–response assay [1]. In contrast, the de-brominated analog 2-(4-morpholinophenyl)quinoline shows no reported activity against this target; its primary reported engagement is HIV-1 gp160 (IC50 = 3.66 μM), indicating a complete shift in target preference upon bromine substitution [2]. The bromine atoms at C6 and C8 thus serve as essential potency determinants for beta-lactamase active-site recognition.

Antibacterial resistance Beta-lactamase inhibition Pseudomonas aeruginosa

TLR9 Inhibition vs. Structurally Distinct Beta-Lactamase Engagement Profile

In a parallel qHTS dose–response assay, 6,8-dibromo-2-(4-morpholinophenyl)quinoline inhibits human Toll-like receptor 9 (TLR9) with an IC50 of 3.07 μM [1]. Simultaneous activity against both a bacterial enzyme (beta-lactamase IC50 = 2.37 μM) and a human innate immune receptor is a differentiating feature not shared by the de-brominated morpholinophenyl analog, which instead engages HIV-1 gp160, nor by 6,8-dibromo-2-phenylquinoline, whose target profile remains uncharacterized in public databases. This dual prokaryotic/eukaryotic target engagement profile expands the compound's screening utility beyond single-target paradigms.

Toll-like receptor 9 Innate immunity Inflammatory disease

Broader Target-Engagement Landscape vs. Mono-Functional Quinoline Scaffolds

ChEMBL curation documents 43 discrete bioactivity measurements for 6,8-dibromo-2-(4-morpholinophenyl)quinoline, spanning 33 target proteins including lysine-specific demethylase 4E (JMJD2E), where it registers a potency of 10 μM [1]. By comparison, the de-brominated 2-(4-morpholinophenyl)quinoline and 6,8-dibromo-2-phenylquinoline have substantially fewer curated bioactivities in public databases. The depth of available pharmacological annotation—covering enzymes, membrane receptors, and epigenetic regulators—derisks procurement for laboratories requiring pre-characterized multi-target probe molecules.

Polypharmacology Kinase profiling Epigenetic targets

Physicochemical Property Differentiation for Cell-Permeable Probe Design

The compound's computed AlogP of 5.26 and polar surface area (PSA) of 25.36 Ų position it in a physicochemical space characteristic of cell-permeable small molecules, albeit with one rule-of-five violation requiring attention in lead optimization [1]. In comparison, 6,8-dibromo-2-phenylquinoline (C15H9Br2N, MW 363.05) lacks the morpholine oxygen, reducing hydrogen-bond acceptor count from 3 to 1 and altering PSA, while 2-(4-morpholinophenyl)quinoline (C19H18N2O, MW 290.4) loses the hydrophobic bromine atoms that contribute to target binding and membrane partitioning. These property differences translate into distinct ADME/Tox and target-engagement profiles that cannot be predicted without experimental measurement.

Drug-like properties Cell permeability Lead optimization

Research and Industrial Application Scenarios for 6,8-Dibromo-2-(4-morpholinophenyl)quinoline


Antibacterial Resistance Screening Cascade—Beta-Lactamase Counter-Screen

With a confirmed IC50 of 2.37 μM against Pseudomonas aeruginosa beta-lactamase in a fluorescence-based cell-based assay [1], this compound serves as a qualified positive control or probe molecule in counter-screens designed to identify selective TLR9-pathway inhibitors. Its simultaneous TLR9 IC50 of 3.07 μM [2] allows researchers to benchmark selectivity ratios within the same experimental framework, an advantage over analogs lacking dual annotated activity.

Innate Immunity Probe Discovery—TLR9-Mediated Inflammatory Pathway

The human TLR9 inhibitory activity (IC50 = 3.07 μM) [2] supports deployment in innate immunity screening panels, particularly in assays investigating CpG-DNA recognition and MyD88-dependent signaling. The compound's multi-target fingerprint—spanning bacterial resistance and host immune targets—makes it a useful tool for studying host–pathogen interface biology, where selective probes for individual targets are unavailable.

Multi-Target Hit-Triage in Academic Screening Centers

With 43 curated bioactivities across 33 targets available through ChEMBL (CHEMBL1360031) [3], procurement of this compound eliminates the need for de novo broad-panel profiling. Academic screening facilities can immediately contextualize primary screening hits against a known polypharmacology background, accelerating the differentiation of genuinely selective hits from promiscuous binders.

Physicochemical Benchmarking for Brominated Quinoline Lead Optimization

The compound's calculated AlogP of 5.26, PSA of 25.36 Ų, and one RO5 violation [3] provide a characterized reference point for medicinal chemistry campaigns optimizing brominated quinoline scaffolds. Its property profile can serve as a baseline for assessing the impact of systematic substitution changes (e.g., bromine → chlorine, morpholine → piperazine) on permeability, solubility, and target engagement.

Quote Request

Request a Quote for 6,8-Dibromo-2-(4-morpholinophenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.